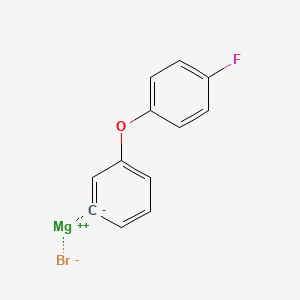
Magnesium;1-fluoro-4-(phenoxy)benzene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;1-fluoro-4-(phenoxy)benzene;bromide typically involves the reaction of 1-fluoro-4-(phenoxy)benzene with magnesium in the presence of an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
1-fluoro-4-(phenoxy)benzene+Mg→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and maintaining strict control over reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;1-fluoro-4-(phenoxy)benzene;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Can react with halides in the presence of a catalyst to form new carbon-carbon bonds.
Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Aryl Compounds: Formed from coupling reactions with halides.
Wissenschaftliche Forschungsanwendungen
Magnesium;1-fluoro-4-(phenoxy)benzene;bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Medicine: Can be used in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of Magnesium;1-fluoro-4-(phenoxy)benzene;bromide involves the formation of a carbon-magnesium bond, which imparts nucleophilic character to the carbon atom. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but lacks the fluoro and phenoxy substituents.
4-Fluorophenylmagnesium Bromide: Similar compound but without the phenoxy group.
Uniqueness
Magnesium;1-fluoro-4-(phenoxy)benzene;bromide is unique due to the presence of both fluoro and phenoxy groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also impart specific properties to the final products, making this compound valuable in the synthesis of specialized molecules.
Eigenschaften
Molekularformel |
C12H8BrFMgO |
|---|---|
Molekulargewicht |
291.40 g/mol |
IUPAC-Name |
magnesium;1-fluoro-4-(phenoxy)benzene;bromide |
InChI |
InChI=1S/C12H8FO.BrH.Mg/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;;/h1-2,4-9H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
JYCMIDDJJPFYSS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C[C-]=CC(=C1)OC2=CC=C(C=C2)F.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















